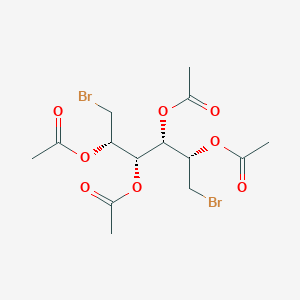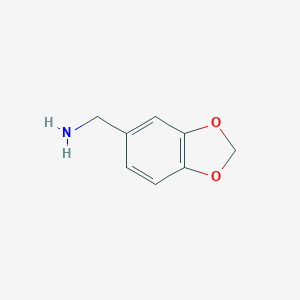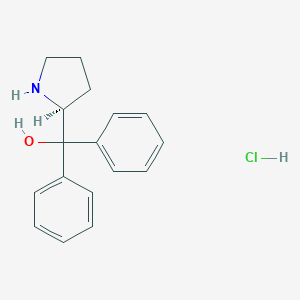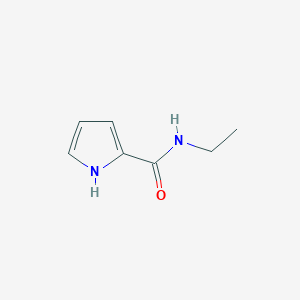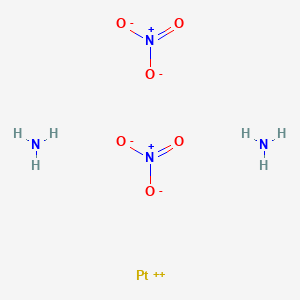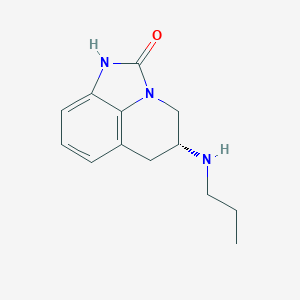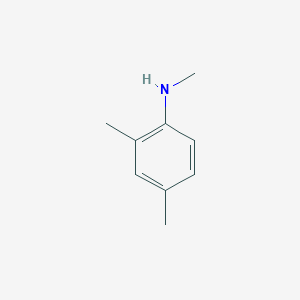
N,2,4-trimethylaniline
概要
説明
N,2,4-trimethylaniline is an organic compound with the formula (CH3)3C6H2NH2 . It is an aromatic amine that is of commercial interest as a precursor to dyes .
Synthesis Analysis
N,2,4-trimethylaniline is prepared by selective nitration of mesitylene, avoiding oxidation of the methyl groups, followed by reduction of the resulting nitro group to the aniline . In a typical condensation reaction, Schiff Base ligands were synthesized from 2,4,6-trimethylaniline and the appropriate aldehydes .
Molecular Structure Analysis
The molecular formula of N,2,4-trimethylaniline is C9H12N . The average mass is 135.21 Da and the monoisotopic mass is 135.104797 Da .
Chemical Reactions Analysis
N,2,4-trimethylaniline is a building block to a variety of bulky ligands. Condensation with glyoxal gives the 1,2-diimine ligands . An example is glyoxal-bis(mesitylimine), a yellow solid that is synthesized by condensation of 2,4,6-trimethylaniline and glyoxal .
Physical And Chemical Properties Analysis
N,2,4-trimethylaniline has a density of 0.963 g/mL . Its boiling point is 211.6±9.0 °C at 760 mmHg and its vapor pressure is 0.2±0.4 mmHg at 25°C . The enthalpy of vaporization is 44.8±3.0 kJ/mol .
科学的研究の応用
Metabolic and Clinical Implications
N,2,4-trimethylaniline is closely related to Trimethylamine N-Oxide (TMAO), a biologically active molecule implicated in chronic diseases such as atherosclerosis. The precursor of TMAO, Trimethylamine (TMA), is produced by intestinal bacteria from compounds like carnitine and choline. The liver enzymes, particularly flavin-dependent monooxygenases, then convert TMA into TMAO. Elevated levels of TMAO in plasma are associated with adverse cardiovascular events. However, the precise causal relationship between TMAO and such diseases remains a subject of debate, with some studies questioning whether TMAO is a mediator or a result of these diseases. Therapeutic strategies are being explored to reduce TMAO levels, focusing on inhibiting microbial TMA production and developing target-specific molecules to mitigate the risks associated with high TMAO levels (Zeisel & Warrier, 2017), (Wang et al., 2015).
Diagnostic and Therapeutic Research
TMAO has been identified as a potential biomarker or therapeutic target for cardiovascular and other diseases. Its plasma level is influenced by diet, gut microbial flora, drug administration, and liver enzyme activity. Research is focused on understanding the metabolic pathways of TMAO and its involvement in inflammatory processes. The role of TMAO in neurological disorders is also under investigation, as it is detectable in human cerebrospinal fluid. Although its precise role in the central nervous system is yet to be established, these findings open new avenues for the potential utility of TMAO in diagnostic and therapeutic settings (Janeiro et al., 2018), (Del Rio et al., 2017).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
N,2,4-trimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-7-4-5-9(10-3)8(2)6-7/h4-6,10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIOFXYGGAJKWHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90493467 | |
| Record name | N,2,4-Trimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90493467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,2,4-trimethylaniline | |
CAS RN |
13021-13-1 | |
| Record name | N,2,4-Trimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90493467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



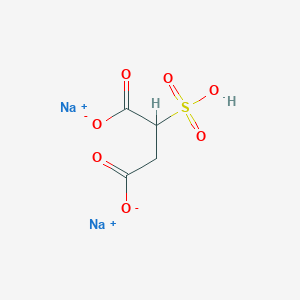
![tert-Butyl 6-[(1E)-2-[4-(4-fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]ethenyl]-2,2-dimethyl-1,3-dioxane-4-acetate](/img/structure/B131054.png)
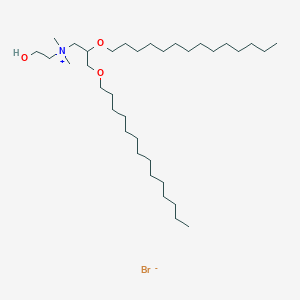
![4-Chloro-alpha-[methyl(trifluoroacetyl)amino]-benzeneacetic acid](/img/structure/B131056.png)
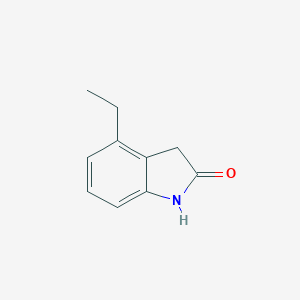
![[(2R,3R,4R,5S)-5-(Hydroxymethyl)-3,4-bis(phenylmethoxy)oxolan-2-yl]methanol](/img/structure/B131069.png)
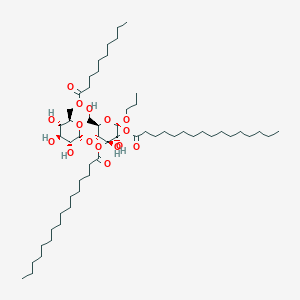
![N-(benzenesulfonyl)-2-[N-ethyl-4-[(2-ethyl-5,7-dimethylimidazo[4,5-b]pyridin-3-yl)methyl]anilino]-2-phenylacetamide](/img/structure/B131072.png)
